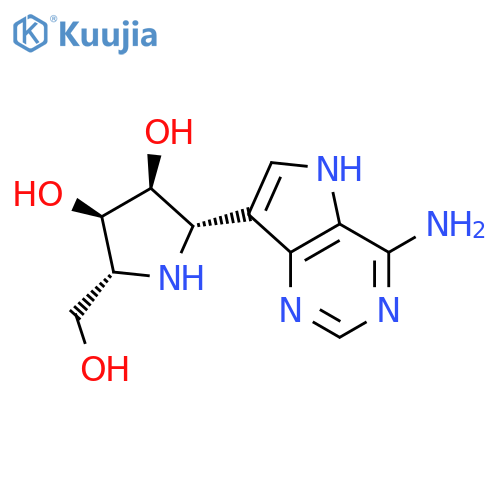Cas no 249503-25-1 (Galidesivir)

Galidesivir structure
商品名:Galidesivir
CAS番号:249503-25-1
MF:C11H15N5O3
メガワット:265.268501520157
MDL:MFCD28385877
CID:246195
PubChem ID:10445549
Galidesivir 化学的及び物理的性質
名前と識別子
-
- 3,4-Pyrrolidinediol,2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)-
- ImmucillinA
- BCX-4430 freebase
- Galidesivir
- Immucillin-A
- 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)-
- IMMUCILLIN A
- BCX4430
- BCX 4430 Free Base
- (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- OLF97F86A7
- BCX4430 freebase
- ImmA cpd
- 3,4-Pyrrolidinediol,2-(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)-5-(Hydroxymethyl)-2s,3s,4r,5r
- BCX4430 (freebase)
- UA2
- GTPL11920
- BDBM50513995
- DB11676
- P14655
- (2S,3S,4R,5R)-2-{4-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-7-YL}-5-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL
- AMFDITJFBUXZQN-KUBHLMPHSA-N
- 249503-25-1
- 3,4-PYRROLIDINEDIOL, 2-(4-AMINO-5H-PYRROLO(3,2-D)PYRIMIDIN-7-YL)-5-(HYDROXYMETHYL)-, (2S,3S,4R,5R)-
- CHEMBL1236524
- GALIDESIVIR [INN]
- GALIDESIVIR [WHO-DD]
- UNII-OLF97F86A7
- CS-3779
- BCX-4430
- A900809
- HY-18649A
- AKOS027252693
- EX-A6295
- Galidesivir; BCX4430; BCX 4430; BCX-4430;(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- BCX4430FreeBase
- NS00070856
- MS-23748
- SCHEMBL12468816
- NCGC00485882-01
- Galidesivir;
- DA-73628
- GLXC-04550
- UNII-1EL1K52SH1
- galidesivirum
- (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
-
- MDL: MFCD28385877
- インチ: 1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
- InChIKey: AMFDITJFBUXZQN-KUBHLMPHSA-N
- ほほえんだ: O([H])[C@]1([H])[C@@]([H])([C@@]([H])(C([H])([H])O[H])N([H])[C@@]1([H])C1=C([H])N([H])C2C(N([H])[H])=NC([H])=NC1=2)O[H]
計算された属性
- せいみつぶんしりょう: 265.11765
- どういたいしつりょう: 265.11748936 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140
- ぶんしりょう: 265.27
- 疎水性パラメータ計算基準値(XlogP): -2.1
じっけんとくせい
- PSA: 140.31
Galidesivir セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Galidesivir 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A918957-1mg |
(2S,3S,4R,5R)-2-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
249503-25-1 | 99% | 1mg |
$1027.0 | 2025-02-26 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S84639-1mg |
3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |
249503-25-1 | 99% | 1mg |
¥5000.00 | 2023-02-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R112962-1mg |
Galidesivir,≥99% |
249503-25-1 | ≥99% | 1mg |
¥4284 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48426-5mg |
Galidesivir (BCX 4430) |
249503-25-1 | 98% | 5mg |
¥17831.00 | 2023-09-08 | |
| MedChemExpress | HY-18649A-1mg |
Galidesivir |
249503-25-1 | 99.13% | 1mg |
¥2000 | 2024-04-18 | |
| AstaTech | P14655-1/MG |
GALIDESIVIR |
249503-25-1 | 95% | 1mg |
$790 | 2023-09-18 | |
| A2B Chem LLC | AF32659-1mg |
BCX 4430 Free Base |
249503-25-1 | 99% | 1mg |
$235.00 | 2024-04-20 | |
| 1PlusChem | 1P00BFMB-5mg |
3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |
249503-25-1 | 99% | 5mg |
$723.00 | 2025-02-25 | |
| A2B Chem LLC | AF32659-10mg |
BCX 4430 Free Base |
249503-25-1 | 99% | 10mg |
$995.00 | 2024-04-20 | |
| DC Chemicals | DC25095-5 mg |
BCX4430 freebase |
249503-25-1 | >98% | 5mg |
$1600.0 | 2023-02-22 |
Galidesivir 関連文献
-
Rahul Kumar,Sahil Mishra,Shreya,Sushil K. Maurya RSC Med. Chem. 2021 12 306
-
Maynak Pal,Dulal Musib,Mithun Roy New J. Chem. 2021 45 1924
-
Rahul Vilas Salunke,Pawan Kumar Mishra,Yogesh S. Sanghvi,Namakkal G. Ramesh Org. Biomol. Chem. 2020 18 5639
-
N. R. Jena Phys. Chem. Chem. Phys. 2020 22 28115
-
Anindya Dutta,Ananya Roy,Laboni Roy,Samit Chattopadhyay,Subhrangsu Chatterjee RSC Adv. 2021 11 960
249503-25-1 (Galidesivir) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:249503-25-1)Galidesivir

清らかである:99%
はかる:100mg
価格 ($):2036.0